Sodium (dibenzo[b,d]furan-2-yloxy)acetate
Overview
Description
Sodium (dibenzo[b,d]furan-2-yloxy)acetate is a chemical compound with the molecular formula C14H9NaO4. It is a sodium salt derivative of dibenzo[b,d]furan, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (dibenzo[b,d]furan-2-yloxy)acetate typically involves the reaction of dibenzo[b,d]furan with sodium hydroxide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Sodium (dibenzo[b,d]furan-2-yloxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Sodium (dibenzo[b,d]furan-2-yloxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium (dibenzo[b,d]furan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium (dibenzo[b,d]furan-2-yloxy)acetate include other sodium salts of dibenzo[b,d]furan derivatives and related heterocyclic compounds. Examples include sodium (dibenzo[b,d]furan-3-yloxy)acetate and sodium (dibenzo[b,d]furan-4-yloxy)acetate .
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which can influence its reactivity and biological activity. This unique structure may confer distinct advantages in certain applications, such as enhanced binding affinity to specific molecular targets or improved stability under various conditions .
Properties
IUPAC Name |
sodium;2-dibenzofuran-2-yloxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4.Na/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13;/h1-7H,8H2,(H,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBPVTUHDROFTH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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